Home > Products > Screening Compounds P131775 > 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide - 349139-51-1

3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Catalog Number: EVT-2896877
CAS Number: 349139-51-1
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Specific details of the synthesis, such as reaction conditions, reagents, and yields, can vary depending on the chosen synthetic route and the desired purity of the final product. For instance, one study [] employed refluxing 4-chlorobenzoyl chloride with o-anisidine in CHCl3 to obtain the desired compound.

Molecular Structure Analysis

Key Structural Features:

The spatial arrangement of these structural features influences the molecule's physicochemical properties and its interactions with biological targets. A study [] reported that the chloro- and methoxy-substituted benzene rings in the compound are close to orthogonal with a dihedral angle of 79.20 (3)°.

Applications
  • Building Block in Organic Synthesis: 3-Chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can serve as a valuable building block for synthesizing more complex molecules. Its reactive functional groups, like the amide and the aromatic rings, allow for diverse chemical transformations. For instance, it has been used as a starting material to prepare derivatives with potential biological activity. []

4-Amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA)

  • Compound Description: 3-CPA is a benzamide derivative studied for its potential immune-modulating properties. While its specific mechanism of action is not fully elucidated in the provided abstract, the research focuses on improving its pharmacokinetic profile, particularly oral bioavailability and tissue accumulation. []
  • Relevance: 3-CPA shares a core benzamide structure with 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide. The key difference lies in the substituent on the benzamide nitrogen. 3-CPA possesses a 2-diethylaminoethyl group, while the target compound features a 2-(4-methoxyphenyl)ethyl substituent. This variation influences the compounds' overall physicochemical properties and likely their biological activity profiles. []

N‐Acetylamino‐3‐chloro‐N‐(2‐diethylamino‐ethyl) benzamide (NACPA)

  • Compound Description: NACPA is a derivative of 3-CPA designed to improve upon the parent compound's pharmacokinetic properties. The study demonstrates that NACPA exhibits higher oral bioavailability and longer elimination half-life compared to 3-CPA. Furthermore, NACPA displays increased accumulation in the spleen and exhibits inhibitory effects on lymphocyte proliferation, INF-γ production, and chemotaxis, suggesting potential as an orally administered immune modulator. []
  • Relevance: NACPA is structurally analogous to both 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide and 3-CPA, sharing the core benzamide scaffold. Like 3-CPA, NACPA possesses a 2-diethylaminoethyl group on the benzamide nitrogen. The distinguishing feature of NACPA is the N-acetylamino group at the 4-position of the benzamide ring. This modification contributes to the improved pharmacokinetic profile observed for NACPA compared to 3-CPA. []

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide Analogue, GA)

  • Compound Description: This compound is a glyburide analogue developed as a potential therapeutic agent. The provided research focused on developing a robust bioanalytical method for quantifying GA in mouse plasma and whole blood using micro-extraction and LC-MS/MS. []
  • Relevance: GA shares a significant structural similarity with 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide. Both compounds feature a benzamide core with a chlorine substituent. Notably, both possess a 2-phenylethyl group attached to the benzamide nitrogen. The primary difference lies in the substitutions on their respective phenylethyl groups: GA has a 4-sulfamoyl group, while the target compound features a 4-methoxy substituent. These subtle variations could lead to distinct pharmacological profiles. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential therapeutic agent for neurological disorders, particularly multiple sclerosis (MS). JC-171 exhibits dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages, suggesting its role as an NLRP3 inflammasome inhibitor. In vivo studies using a mouse model of MS demonstrate that JC-171 delays disease progression, reduces severity, blocks IL-1β production, and suppresses the pathogenic Th17 response. []
  • Relevance: JC-171 exhibits a close structural resemblance to 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide. Both compounds share a benzamide core substituted with chlorine and methoxy groups. Furthermore, both feature a 2-phenylethyl moiety attached to the benzamide nitrogen. The primary distinction lies in the substitutions on the phenylethyl group: JC-171 possesses a 4-hydroxysulfamoyl group, whereas the target compound has a 4-methoxy substituent. []

5-Chloro-2-methoxy-N-[2-(4-methoxy-3- methylaminothiocarbonylaminosulfonylphenyl)-ethyl]-benzamide Sodium Salt

  • Compound Description: This compound is highlighted for its pharmaceutical potential, particularly in treating ischemic heart diseases. The provided abstract focuses on characterizing novel crystalline forms of this benzamide derivative and developing methods for their preparation. []

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 is identified as a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist. This compound exhibits good pharmacokinetic properties and covalently binds to Cys249 within the PPARδ binding pocket. GSK3787 antagonizes the transcriptional activity of PPARδ and inhibits basal CPT1a gene transcription, highlighting its potential as a tool for investigating PPARδ cell biology and pharmacology. []
  • Relevance: While both GSK3787 and 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide share the benzamide core, their structures diverge significantly beyond this shared motif. GSK3787 lacks the 2-phenylethyl group present in the target compound and instead possesses a 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl substituent on the benzamide nitrogen. This structural distinction underscores the diversity of chemical modifications that can be introduced to benzamide to modulate its biological activity and target specificity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: 7w is a potent and selective GlyT1 inhibitor developed by incorporating heteroaromatic rings to enhance its inhibitory activity. The compound displays excellent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient plasma-to-brain penetration in rats, making it a promising candidate for further pharmacological evaluation. []
  • Relevance: Though both 7w and 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide share a chlorine substituent adjacent to the amide bond, their structures diverge significantly beyond this point. This distinction highlights the critical role of specific structural moieties in conferring target selectivity and pharmacological activity. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is another potent GlyT1 inhibitor identified as a structurally diverse backup compound for 7w. It exhibits a higher CNS MPO score and different physicochemical properties compared to 7w, demonstrating successful structural diversification while maintaining GlyT1 inhibitory activity. Additionally, 7n displays a favorable pharmacokinetic profile and increases the cerebrospinal fluid (CSF) glycine concentration in rats. []
  • Relevance: 7n, while also a GlyT1 inhibitor like 7w, shares limited structural similarity with 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide. This comparison further emphasizes the importance of specific structural motifs in determining target selectivity and pharmacological activity. []

Properties

CAS Number

349139-51-1

Product Name

3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.76

InChI

InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)9-10-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

LULILYIFOPLHJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.